SX 284 Outperforms Atropine by 1.7-Fold in Functional Antispasmodic Potency (Direct Head-to-Head Guinea Pig Ileum Assay)
In the electrically stimulated guinea pig ileum twitch response assay (0.1 Hz), SX 284 proved to be almost as active as atropine, and the potency ratio of SX 284 relative to atropine was determined to be 1.7 [1]. This indicates that SX 284 achieves equivalent functional antispasmodic effect at a lower molar concentration than the classical muscarinic antagonist atropine.
| Evidence Dimension | Functional antispasmodic potency (twitch inhibition) |
|---|---|
| Target Compound Data | Potency ratio of 1.7 (relative to atropine baseline of 1.0) |
| Comparator Or Baseline | Atropine; potency ratio defined as 1.0 |
| Quantified Difference | SX 284 is 1.7-fold more potent than atropine on a molar basis |
| Conditions | Electrically stimulated guinea pig ileum at 0.1 Hz; ex vivo organ bath preparation |
Why This Matters
A 1.7-fold potency advantage over atropine translates to lower molar dosing requirements for equivalent antispasmodic efficacy, which is a critical parameter for dose-sparing strategies and formulation cost in preclinical development.
- [1] Takayanagi I, Sone H, Kawashima K, Sohji Y, Kadokawa T. A possible mechanism of a new antispasmodic drug, 2-(1,2-benzisoxazol-3-yl)-3-[2-(2-piperidinoethoxy) phenyl]acrylonitrile (SX-284). Jpn J Pharmacol. 1982 Dec;32(6):973-9. doi:10.1254/jjp.32.973. PMID: 7161971. View Source
